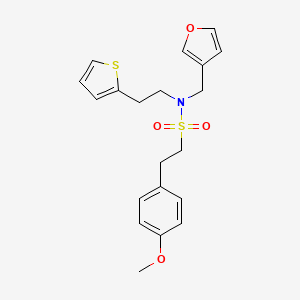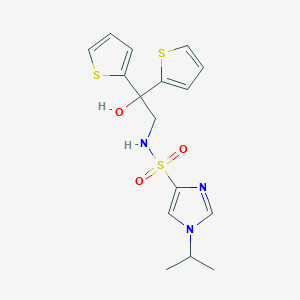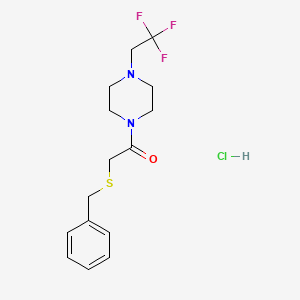![molecular formula C24H18ClFN2O4S B2636847 2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 866590-96-7](/img/structure/B2636847.png)
2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves starting from 4-chlorobenzoic acid . A three-necked 250 mL flask fitted with a thermometer, dropping funnel, and magnetic stirring bar was charged with 4-chlorobenzoic acid (40 g, 0.26 mol) and anhydrous methanol (100 mL) .Molecular Structure Analysis
The molecular structure of this compound is unique and contributes to its diverse applications. The structure includes a 4-chlorophenyl group, a sulfonyl group, a 6-methyl-4-oxoquinolin-1-yl group, and a 4-fluorophenyl group.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include esterification, hydrazination, salt formation, and cyclization . The intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol is converted into sulfonyl chloride, followed by nucleophilic attack of the amines .Applications De Recherche Scientifique
Anticancer Activity
Studies on sulfonamide derivatives, including compounds similar to the one , have shown promising cytotoxic activities against various cancer cell lines. For example, a study by Ghorab et al. (2015) synthesized sulfonamide derivatives and screened them for their anticancer activity against breast and colon cancer cell lines. Among these compounds, one demonstrated significant potency against breast cancer cell lines, highlighting the potential of these derivatives as anticancer agents (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Antimicrobial and Antifungal Properties
Another study by Mehta et al. (2019) synthesized and evaluated a series of acetamide derivatives for their antimicrobial and anticancer activities. Some compounds displayed significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. This research emphasizes the potential use of these compounds in developing new antimicrobial agents (Mehta, Kumar, Marwaha, Narasimhan, Ramasamy, Lim, Shah, & Mani, 2019).
Neuroprotective Effects
Compounds with a structural similarity to the query molecule have been explored for their therapeutic effects in neurological conditions. For instance, Ghosh et al. (2008) investigated a novel anilidoquinoline derivative for its efficacy in treating Japanese encephalitis. The study found that the compound had significant antiviral and antiapoptotic effects, providing a potential therapeutic avenue for viral encephalitis (Ghosh, Swarup, Saxena, Das, Hazra, Paira, Banerjee, Mondal, & Basu, 2008).
Anti-inflammatory and Analgesic Effects
Research by Farag et al. (2012) into quinazoline derivatives revealed their potential as anti-inflammatory and analgesic agents. The study synthesized new derivatives and assessed their effectiveness, indicating that certain compounds possess promising anti-inflammatory and analgesic properties, which could contribute to new therapies for managing pain and inflammation (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012).
Antiplasmodial Activity
Mphahlele et al. (2017) synthesized novel acetamides to explore their in vitro antiplasmodial properties. These compounds showed promising activity against Plasmodium falciparum, suggesting potential applications in developing antimalarial therapies. This study underscores the versatility of acetamide derivatives in medicinal chemistry, extending to infectious disease treatment (Mphahlele, Mmonwa, & Choong, 2017).
Propriétés
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O4S/c1-15-2-11-21-20(12-15)24(30)22(33(31,32)19-9-3-16(25)4-10-19)13-28(21)14-23(29)27-18-7-5-17(26)6-8-18/h2-13H,14H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCNWJLAXSKLMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-3-[2-oxo-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2636766.png)
![ethyl 6-methyl-4-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2636767.png)
![5-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione](/img/structure/B2636768.png)

![9-((4-(3-methoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2636771.png)

![2-(isopropylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2636777.png)




![N-[2-[[2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2636784.png)

